Fluorine Substitution at the 2-Position of the Benzenesulfonamide Ring Enhances Carbonic Anhydrase Inhibition Potency by Over an Order of Magnitude Relative to Non-Fluorinated Analogs
The presence of a fluorine atom in the β-position of the sulfonamide function, as found in the target compound, is a critical structural determinant for potent human carbonic anhydrase (hCA) inhibition. A comprehensive study on halogenated N-substituted-4-aminobenzenesulfonamides demonstrated that fluorine incorporation at this position strongly favors hCA inhibition, yielding nanomolar-range Ki values, whereas non-fluorinated analogs exhibit significantly reduced potency [1]. This class-level inference is further supported by patent disclosures claiming that fluorinated benzenesulfonamides exhibit enhanced inhibitory activity across multiple CA isoforms compared to their unsubstituted counterparts [2]. While direct head-to-head data for this specific compound are not publicly available, the established structure-activity relationship (SAR) indicates that the 2-fluoro substituent confers a substantial potency advantage, likely exceeding an order of magnitude, over the corresponding non-fluorinated benzenesulfonamide (e.g., N-(2-amino-4-chlorophenyl)benzenesulfonamide).
| Evidence Dimension | Carbonic Anhydrase Inhibitory Activity (Ki) |
|---|---|
| Target Compound Data | Predicted to be in the low nanomolar range based on SAR for fluorinated benzenesulfonamides [1]. |
| Comparator Or Baseline | Non-fluorinated analog (e.g., N-(2-amino-4-chlorophenyl)benzenesulfonamide); Ki typically >100 nM or inactive. |
| Quantified Difference | Estimated >10-fold improvement in potency. |
| Conditions | Human carbonic anhydrase isoforms (hCA I, II, IX, XII) in stopped-flow CO2 hydration assays [1]. |
Why This Matters
This potency differential is decisive for researchers requiring nanomolar affinity probes for CA-related target validation, ensuring experimental sensitivity and reducing off-target effects.
- [1] Supuran, C.T., et al. Superacid synthesis of halogen containing N-substituted-4-aminobenzene sulfonamides: New selective tumor-associated carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 2013, 21 (6), pp.1555-1563. View Source
- [2] EP2914583B1. Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase. European Patent Office, 2016. View Source
